molecular formula C18H15N5O4S2 B2986002 2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-18-1

2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2986002
CAS No.: 392292-18-1
M. Wt: 429.47
InChI Key: BKCXORSYXBKGSK-UHFFFAOYSA-N
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Description

2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a nitro group, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, followed by the introduction of the nitro group and the benzamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base like sodium hydroxide (NaOH) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group and thiadiazole ring play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-nitro-m-xylene: Shares the nitro group but lacks the thiadiazole and benzamide moieties.

    2-nitro-N-(2,2,2-trichloro-1-m-tolylamino-ethyl)-benzamide: Similar structure but with different substituents.

    3,5-dimethoxy-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)benzamide: Contains a thiazole ring instead of a thiadiazole ring.

Uniqueness

2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the thiadiazole ring and the nitro group makes it particularly interesting for research in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S2/c1-11-5-4-6-12(9-11)19-15(24)10-28-18-22-21-17(29-18)20-16(25)13-7-2-3-8-14(13)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCXORSYXBKGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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